Phenyl Triflimide: A Comprehensive Technical Guide to its Applications in Organic Chemistry
Phenyl Triflimide: A Comprehensive Technical Guide to its Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-bis(trifluoromethanesulfonimide), commonly referred to as phenyl triflimide or PhNTf₂, has emerged as a cornerstone reagent in modern organic synthesis. Its stability, ease of handling, and unique reactivity have established it as a valuable tool for the introduction of the trifluoromethanesulfonyl (triflyl) group, a highly effective leaving group. This technical guide provides an in-depth overview of the core applications of phenyl triflimide, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations. Phenyl triflimide is a stable, crystalline, and easy-to-handle triflating agent, making it a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (Tf₂O).[1][2][3] It is particularly effective for the triflation of phenols, amines, and carbonyl compounds, generating triflate intermediates that are pivotal in a wide array of subsequent reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5]
Core Applications: Triflation Reactions
Phenyl triflimide serves as a versatile reagent for the conversion of various functional groups into their corresponding triflates. The triflate group is an excellent leaving group, thus activating the substrate for subsequent nucleophilic substitution or cross-coupling reactions.
Triflation of Phenols
The conversion of phenols to aryl triflates is a fundamental transformation in organic synthesis, as it sets the stage for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Phenyl triflimide offers an efficient and often high-yielding method for this conversion.[6]
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | Phenyl triflate | 85 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl triflate | 91 |
| 3 | 4-Nitrophenol | 4-Nitrophenyl triflate | 88 |
| 4 | 4-Chlorophenol | 4-Chlorophenyl triflate | 89 |
| 5 | 2-Naphthol | 2-Naphthyl triflate | 82 |
| 6 | 4-Hydroxybenzaldehyde | 4-Formylphenyl triflate | 86 |
| 7 | 3,5-Dimethylphenol | 3,5-Dimethylphenyl triflate | 87 |
| 8 | 4-tert-Butylphenol | 4-tert-Butylphenyl triflate | 90 |
| 9 | 2-Hydroxybiphenyl | Biphenyl-2-yl triflate | 69 |
Table adapted from a microwave-assisted protocol. Reactions were performed with 1.0 equiv. of phenol, 1.0 equiv. of PhNTf₂, and 3.0 equiv. of K₂CO₃ in THF at 120 °C for 6 minutes under microwave irradiation.[6]
Synthesis of Enol Triflates from Carbonyl Compounds
Phenyl triflimide is particularly advantageous for the synthesis of enol triflates from ketones and other carbonyl compounds. It is often superior to triflic anhydride in these transformations, providing higher yields and better selectivity.[1][5] The resulting vinyl triflates are versatile intermediates for the construction of complex carbon skeletons.
| Entry | Carbonyl Substrate | Base | Product | Yield (%) |
| 1 | β-Tetralone | KHMDS | 3,4-Dihydronaphthalen-2-yl triflate | 97-98 |
| 2 | Cyclohexanone | NaHMDS | Cyclohex-1-en-1-yl triflate | 90 |
| 3 | 2-Methylcyclohexanone | LiHMDS | 2-Methylcyclohex-1-en-1-yl triflate | 78 |
| 4 | Acetophenone | KHMDS | 1-Phenylvinyl triflate | 85 |
| 5 | Propiophenone | LDA | (Z)-1-Phenylprop-1-en-1-yl triflate | 82 (Z:E >95:5) |
Yields are for isolated products. Reaction conditions typically involve the use of a strong, non-nucleophilic base to generate the enolate, followed by trapping with PhNTf₂ at low temperatures.[7]
Triflation of Amines
Phenyl triflimide is also utilized for the triflation of primary and secondary amines to form triflamides. This reaction is particularly useful for the protection of amines or for activating them for subsequent transformations.[1][5]
| Entry | Amine Substrate | Base | Product | Yield (%) |
| 1 | Aniline | Pyridine | N-Phenyltriflamide | 88 |
| 2 | Dibenzylamine | Et₃N | N,N-Dibenzyltriflamide | 92 |
| 3 | Piperidine | DBU | 1-(Trifluoromethylsulfonyl)piperidine | 95 |
| 4 | (R)-α-Methylbenzylamine | 2,6-Lutidine | (R)-N-(1-Phenylethyl)triflamide | 85 |
Reaction conditions generally involve an amine substrate, PhNTf₂, and a suitable base in an aprotic solvent.
Experimental Protocols
Protocol 1: Microwave-Assisted Triflation of 4-Methoxyphenol
Materials:
-
4-Methoxyphenol (2.0 mmol, 248 mg)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg)
-
Potassium carbonate (K₂CO₃) (6.0 mmol, 828 mg)
-
Anhydrous tetrahydrofuran (THF) (3.0 mL)
-
Microwave reaction vial (10 mL) with a septum cap
Procedure:
-
To the microwave reaction vial, add 4-methoxyphenol, N-phenyl-bis(trifluoromethanesulfonimide), and potassium carbonate.
-
Add anhydrous THF to the vial and seal it with the septum cap.
-
Place the vial in a microwave synthesizer and irradiate at 120 °C for 6 minutes.[6]
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxyphenyl triflate as a colorless oil.
Protocol 2: Synthesis of 3,4-Dihydronaphthalen-2-yl Triflate
Materials:
-
β-Tetralone (31.5 mmol, 4.60 g)
-
Anhydrous tetrahydrofuran (THF) (120 mL)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (31.5 mmol)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (30.0 mmol, 10.7 g)
-
Three-necked round-bottomed flask (500 mL) equipped with a magnetic stir bar, rubber septa, and an argon inlet.
Procedure:
-
To the oven-dried three-necked flask under an argon atmosphere, add β-tetralone and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture in one portion.
-
Allow the reaction to warm to 0 °C and stir for 4 hours.[7]
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane) to yield 3,4-dihydronaphthalen-2-yl triflate as a colorless oil.
Subsequent Transformations: Cross-Coupling Reactions
The aryl and vinyl triflates synthesized using phenyl triflimide are exceptionally versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. These reactions are fundamental for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[4]
Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Aryl and vinyl triflates are excellent electrophilic partners in this reaction.
| Entry | Aryl Triflate | Boronic Acid | Product | Yield (%) |
| 1 | Phenyl triflate | Phenylboronic acid | Biphenyl | 95 |
| 2 | 4-Methoxyphenyl triflate | 4-Acetylphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 92 |
| 3 | 2-Naphthyl triflate | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)naphthalene | 88 |
| 4 | 3,4-Dihydronaphthalen-2-yl triflate | Phenylboronic acid | 2-Phenyl-3,4-dihydronaphthalene | 91 |
Typical reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent (e.g., toluene, dioxane, or DMF) at elevated temperatures.
Stille Coupling
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. Vinyl triflates are particularly good substrates for this reaction, allowing for the stereospecific formation of dienes.
| Entry | Vinyl Triflate | Organostannane | Product | Yield (%) |
| 1 | Cyclohex-1-en-1-yl triflate | Tributyl(vinyl)stannane | 1-Vinylcyclohexene | 85 |
| 2 | 3,4-Dihydronaphthalen-2-yl triflate | Tributyl(phenyl)stannane | 2-Phenyl-3,4-dihydronaphthalene | 88 |
| 3 | (Z)-1-Phenylprop-1-en-1-yl triflate | Tributyl(phenylethynyl)stannane | (Z)-1,4-Diphenylbut-1-en-3-yne | 79 |
Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), an additive (e.g., LiCl), and a solvent (e.g., THF or DMF) at room temperature or with gentle heating.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical processes involving phenyl triflimide.
References
- 1. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 2. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 3. Bis(trifluoromethanesulfonyl)aniline - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]
